2-Benzyl-4-chloro-1-methylbenzene

Description

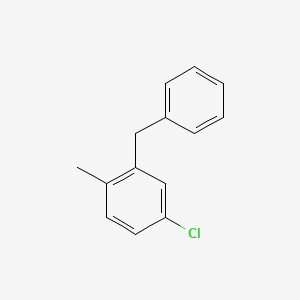

2-Benzyl-4-chloro-1-methylbenzene is an aromatic hydrocarbon featuring a benzene ring substituted with a benzyl group at position 2, a chlorine atom at position 4, and a methyl group at position 1. Its molecular formula is C₁₄H₁₃Cl, with a molecular mass of 216.71 g/mol.

Properties

CAS No. |

55676-84-1 |

|---|---|

Molecular Formula |

C14H13Cl |

Molecular Weight |

216.70 g/mol |

IUPAC Name |

2-benzyl-4-chloro-1-methylbenzene |

InChI |

InChI=1S/C14H13Cl/c1-11-7-8-14(15)10-13(11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |

InChI Key |

DEZUVEBPTFTMHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-chloro-1-methylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with 4-chlorotoluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound often involves the direct chlorination of toluene followed by a Friedel-Crafts alkylation. The chlorination step introduces the chlorine atom at the desired position on the benzene ring, and the subsequent alkylation step attaches the benzyl group.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-chloro-1-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.

Reduction Reactions: The benzyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Substitution: Formation of derivatives with different substituents replacing the chlorine atom.

Oxidation: Formation of 4-chlorobenzoic acid.

Reduction: Formation of 2-methyl-4-chlorotoluene.

Scientific Research Applications

2-Benzyl-4-chloro-1-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-chloro-1-methylbenzene involves its interaction with various molecular targets. The chlorine atom and benzyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared substituents (chloro, methyl, or alkoxy groups) or structural motifs (alkyl/aryl substitutions):

2-Chloro-1-methoxy-4-methylbenzene ()

- Molecular formula : C₈H₈ClO

- Molecular mass : 155.60 g/mol

- Substituents : Chlorine (position 2), methoxy (position 1), methyl (position 4).

- Key differences: The methoxy group increases polarity compared to the benzyl group in the target compound, likely enhancing solubility in polar solvents.

1-Ethyl-4-methoxy-2-methylbenzene ()

- Molecular formula : C₁₀H₁₄O

- Molecular mass : 150.22 g/mol

- Substituents : Ethyl (position 1), methoxy (position 4), methyl (position 2).

- Key differences : The ethyl and methoxy groups introduce electron-donating effects, contrasting with the electron-withdrawing chlorine in the target compound. This difference would alter electronic properties (e.g., Hammett σ values) and reactivity toward electrophiles .

1-Chloro-4-methylbenzene (para-Chlorotoluene) ()

- Molecular formula : C₇H₇Cl

- Molecular mass : 126.58 g/mol

- Substituents : Chlorine (position 1), methyl (position 4).

- Key differences : The lack of a benzyl group simplifies the structure, reducing steric effects and molecular weight. Para-chlorotoluene is a common industrial solvent, whereas the benzyl group in the target compound may confer utility in pharmaceutical intermediates .

2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene ()

- Molecular formula : C₁₁H₁₂BrClO

- Molecular mass : 275.57 g/mol

- Substituents : Bromomethyl (position 2), chlorine (position 4), cyclopropylmethoxy (position 1).

- Key differences : The bromomethyl group enhances electrophilicity, making this compound more reactive in nucleophilic substitutions. The cyclopropylmethoxy group introduces conformational strain, unlike the planar benzyl group in the target compound .

Data Table: Comparative Structural and Molecular Properties

Research Findings and Functional Implications

Steric Effects : The benzyl group in this compound imposes significant steric hindrance, which may slow reaction kinetics in substitution reactions compared to smaller analogs like para-chlorotoluene .

Electronic Effects : The chlorine atom’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic attacks to specific positions. This contrasts with methoxy or ethyl-substituted analogs, where electron-donating groups activate the ring .

Applications : While para-chlorotoluene is widely used as a solvent, bulkier derivatives like the target compound are more likely to serve as intermediates in agrochemical or pharmaceutical synthesis due to their stability and tunable reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.